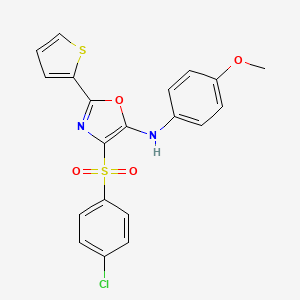

4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Description

The compound 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a heterocyclic sulfonamide derivative featuring a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group, a thiophen-2-yl moiety, and a 4-methoxyphenylamine group. Its structural complexity arises from the integration of sulfonyl, aromatic, and heterocyclic components, which are common in bioactive molecules.

Structural confirmation of such compounds typically employs NMR, IR, and mass spectrometry .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S2/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(27-19)17-3-2-12-28-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXFYFMVCVAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.

Methoxyphenyl Group Addition: This step can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxazole rings.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Products may include sulfoxides and sulfones.

Reduction: Products may include thiols and sulfides.

Substitution: Products vary depending on the substituents introduced.

Applications De Recherche Scientifique

4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.

Mécanisme D'action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl and oxazole groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in three key regions:

Sulfonyl Group : Substitutions at the benzenesulfonyl moiety (e.g., 4-chloro vs. 4-methylphenylsulfonyl).

Heterocyclic Ring : Replacement of thiophen-2-yl with furan-2-yl or other heterocycles.

Amine Substituent : Variations in the aryl/alkyl group attached to the oxazole-5-amine nitrogen.

Comparative Analysis Table

Key Observations:

Halogenated sulfonyl groups (e.g., Cl, F) improve metabolic stability but may reduce solubility .

Heterocyclic Ring Effects :

- Thiophen-2-yl (aromatic, sulfur-containing) confers greater lipophilicity than furan-2-yl, favoring membrane penetration .

- Thiadiazole derivatives (e.g., 1,3,4-thiadiazol-2-amine) exhibit broad-spectrum bioactivity, including anticancer and antimicrobial effects .

Amine Substituent Modifications: 4-Methoxyphenyl (electron-donating) increases solubility in polar solvents compared to 4-fluorophenyl .

Research Findings from Analogs:

- Anticancer Activity : Thiophene- and thiadiazole-containing analogs demonstrate selective cytotoxicity. For example, 5-(4-methylphenyl)-N-allyl-1,3,4-thiadiazol-2-amine shows IC₅₀ values of 1.28 µg/mL against breast cancer (MCF7) cells .

- Synthetic Feasibility: Oxazole derivatives with sulfonyl groups are synthesized via cyclization (e.g., thiourea-acetophenone reactions) or dehydrosulfurization (I₂/Et₃N systems) .

Activité Biologique

The compound 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a member of the oxazole family that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A chlorobenzenesulfonyl group that enhances solubility and reactivity.

- A methoxyphenyl moiety which may influence its interaction with biological targets.

- A thiophene ring contributing to its electronic properties.

Research indicates that compounds similar to this oxazole derivative often exhibit their biological effects through various mechanisms, including:

- Enzyme inhibition : Many sulfonamide derivatives act as inhibitors of key enzymes involved in metabolic pathways.

- Antibacterial activity : The presence of the sulfonyl group is known to confer antibacterial properties against various pathogens.

- Anticancer effects : Oxazole derivatives have been studied for their potential to induce apoptosis in cancer cells.

Antibacterial Activity

A study conducted on related compounds demonstrated moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of various derivatives:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

Anticancer Activity

In vitro studies have shown that similar oxazole derivatives can inhibit the growth of cancer cell lines. For instance, a related compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) against lung cancer cells (A549) as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 | 12.5 |

| Compound E | HCT116 | 15.0 |

| Compound F | K562 | 10.0 |

Case Studies

- Inhibition of Enzymes : A case study evaluated the enzyme inhibition properties of similar oxazole derivatives. The results indicated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The most active compound showed an IC50 value of 0.63 µM.

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects on various cancer cell lines, revealing that certain derivatives led to cell cycle arrest in the G2/M phase, indicating potential for further development as anticancer agents.

Q & A

Q. What are the established synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine, and what intermediates are critical?

The synthesis typically involves cyclization of precursors such as thiophene derivatives and sulfonamide-containing intermediates. A common approach includes:

- Step 1: Formation of the oxazole ring via cyclocondensation of a thiophene-2-carboxamide with a chlorobenzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the 4-methoxyphenylamine group through nucleophilic substitution or coupling reactions . Key intermediates include the sulfonyl chloride precursor and the thiophene-oxazole core. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like sulfoxides or over-reduced species .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions, with distinct shifts for the sulfonyl group (~δ 7.5–8.5 ppm for aromatic protons) and methoxyphenyl group (~δ 3.8 ppm for OCH₃) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and dihedral angles between the oxazole, thiophene, and aryl groups. Disorder in aromatic rings can be addressed using constraints .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers evaluate solubility and stability for in vitro assays?

- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. The sulfonyl group enhances aqueous solubility compared to non-polar analogs .

- Stability: Conduct accelerated degradation studies under varying pH (1–10), temperatures (4–37°C), and light exposure. Monitor via LC-MS for hydrolysis of the oxazole ring or sulfonamide bond .

Advanced Research Questions

Q. What strategies improve regioselectivity during oxazole ring formation?

- Directed Metalation: Use directing groups (e.g., sulfonyl) to control electrophilic substitution on the thiophene ring .

- Microwave-Assisted Synthesis: Enhances reaction homogeneity and reduces side products (e.g., over-oxidized sulfones) .

- Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired cross-coupling .

Q. How do structural modifications influence biological activity in SAR studies?

- Sulfonyl Group: Replacement with carbamate or amide reduces antitumor potency, as the sulfonyl moiety enhances target binding (e.g., kinase inhibition) .

- Methoxyphenyl vs. Fluorophenyl: Fluorine substitution increases metabolic stability but may reduce solubility, impacting bioavailability .

- Thiophene vs. Furan: Thiophene’s electron-rich system improves π-π stacking with hydrophobic enzyme pockets .

Q. Which computational methods predict target binding affinity?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Aurora A/B) or sulfonamide-binding enzymes .

- MD Simulations: GROMACS or AMBER assess binding stability over time, identifying critical residues for hydrogen bonding (e.g., sulfonyl-O with Lys residues) .

- QSAR Models: Correlate substituent electronegativity/logP with IC₅₀ values from cytotoxicity assays .

Q. How to resolve contradictions in biological activity data across assays?

- Assay Validation: Cross-test in multiple cell lines (e.g., NCI-60 panel) and orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .

- Metabolic Interference: Check for off-target effects (e.g., CYP450 inhibition) using liver microsome models .

- Data Normalization: Account for variations in cell viability protocols (e.g., MTT vs. resazurin) by standardizing to housekeeping genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.